Risedronate sodium

Vue d'ensemble

Description

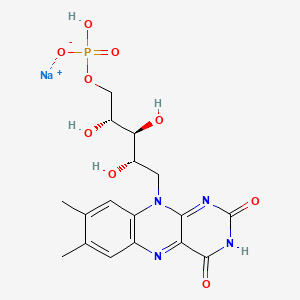

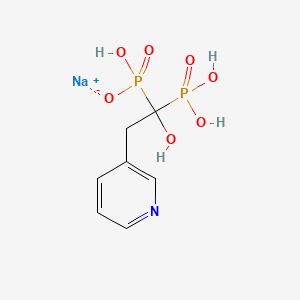

Le risédronate de sodium est un bisphosphonate pyridinyl utilisé principalement pour traiter et prévenir l'ostéoporose et la maladie osseuse de Paget. Il agit en inhibant la résorption osseuse médiée par les ostéoclastes, modulant ainsi le métabolisme osseux . Ce composé est connu pour sa forte affinité pour les cristaux d'hydroxyapatite dans l'os, ce qui le rend efficace pour réduire le renouvellement osseux .

Méthodes De Préparation

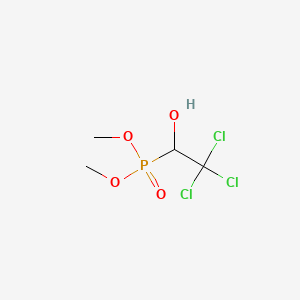

Voies de synthèse et conditions réactionnelles : Le risédronate de sodium peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de l'acide 3-pyridylacétique avec le trichlorure de phosphore et l'acide phosphoreux, suivie d'une hydrolyse pour produire l'acide risédronique. Cet acide est ensuite neutralisé avec de l'hydroxyde de sodium pour former le risédronate de sodium .

Méthodes de production industrielle : La production industrielle de risédronate de sodium utilise souvent des techniques d'évaporation de solvant pour améliorer la biodisponibilité. Par exemple, des nanoparticules de risédronate de sodium peuvent être préparées en utilisant du dodécylsulfate de sodium, du polysorbate, du macrogol, de la carboxyméthylcellulose de sodium et du carboxymethyldextran de sodium comme stabilisants . Ces méthodes garantissent une taille de particules et une stabilité cohérentes, cruciales pour les applications pharmaceutiques.

Analyse Des Réactions Chimiques

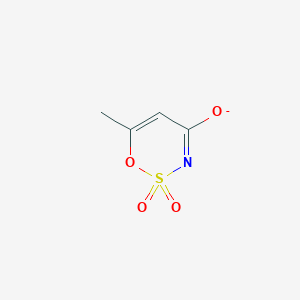

Types de réactions : Le risédronate de sodium subit principalement des réactions d'hydrolyse et de chélation. Il est stable dans des conditions physiologiques mais peut former des complexes avec des ions métalliques en raison de sa structure de bisphosphonate .

Réactifs et conditions courants :

Hydrolyse : Implique généralement de l'eau et des conditions légèrement acides ou basiques.

Chélation : Implique des ions métalliques tels que le calcium, le magnésium et le fer, souvent en solutions aqueuses.

Principaux produits : Le produit principal de l'hydrolyse est l'acide risédronique. Les réactions de chélation conduisent à des complexes métal-bisphosphonates, qui sont importants dans son mécanisme d'action .

4. Applications de la recherche scientifique

Le risédronate de sodium a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions et la stabilité des bisphosphonates.

Biologie : Étudié pour ses effets sur les cellules osseuses et son potentiel dans le traitement des maladies osseuses.

Médecine : Largement utilisé en milieu clinique pour traiter l'ostéoporose et la maladie de Paget. .

Industrie : Employé dans le développement de systèmes avancés d'administration de médicaments, tels que les nanoparticules et les nanosponges, pour améliorer la biodisponibilité et l'efficacité thérapeutique

5. Mécanisme d'action

Le risédronate de sodium se lie aux cristaux d'hydroxyapatite dans l'os, inhibant l'activité des ostéoclastes et la résorption osseuse . Au niveau cellulaire, il est absorbé par les ostéoclastes par endocytose en phase fluide. Une fois à l'intérieur des ostéoclastes, il perturbe la voie du mévalonate, conduisant à l'apoptose de ces cellules résorbant l'os . Cette action réduit le renouvellement osseux et augmente la densité minérale osseuse.

Composés similaires :

Alendronate : Un autre bisphosphonate utilisé pour traiter l'ostéoporose. .

Ibandronate : Utilisé pour l'ostéoporose, particulièrement efficace pour réduire les fractures vertébrales.

Zolédronate : Un bisphosphonate plus puissant utilisé pour les cas graves d'ostéoporose et de maladie de Paget.

Unicité du risédronate de sodium : Le risédronate de sodium est unique en raison de sa forte affinité pour l'hydroxyapatite osseuse et de sa capacité à être administré par voie orale avec un profil d'effets secondaires relativement favorable. Sa liaison spécifique et son inhibition des ostéoclastes en font un choix privilégié pour de nombreux patients atteints d'ostéoporose .

Applications De Recherche Scientifique

Risedronate sodium has diverse applications in scientific research:

Chemistry: Used as a model compound to study bisphosphonate interactions and stability.

Biology: Investigated for its effects on bone cells and its potential in treating bone-related diseases.

Medicine: Widely used in clinical settings to treat osteoporosis and Paget’s disease. .

Industry: Employed in the development of advanced drug delivery systems, such as nanoparticles and nanosponges, to improve bioavailability and therapeutic efficacy

Mécanisme D'action

Risedronate sodium binds to hydroxyapatite crystals in bone, inhibiting osteoclast activity and bone resorption . At the cellular level, it is taken up by osteoclasts through fluid-phase endocytosis. Once inside the osteoclasts, it disrupts the mevalonate pathway, leading to apoptosis of these bone-resorbing cells . This action reduces bone turnover and increases bone mineral density.

Comparaison Avec Des Composés Similaires

Alendronate: Another bisphosphonate used to treat osteoporosis. .

Ibandronate: Used for osteoporosis, particularly effective in reducing spine fractures.

Zoledronate: A more potent bisphosphonate used for severe cases of osteoporosis and Paget’s disease.

Uniqueness of Risedronate Sodium: this compound is unique due to its high affinity for bone hydroxyapatite and its ability to be administered orally with a relatively favorable side effect profile. Its specific binding and inhibition of osteoclasts make it a preferred choice for many patients with osteoporosis .

Propriétés

IUPAC Name |

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFDPXKCEWYIAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105462-24-6 (Parent) | |

| Record name | Risedronate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20924178 | |

| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115436-72-1, 122458-82-6 | |

| Record name | Risedronate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NE 58095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Risedronate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISEDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

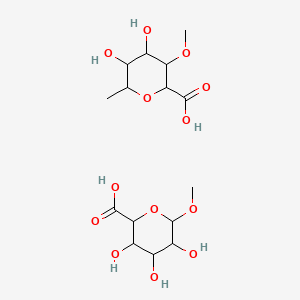

![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)